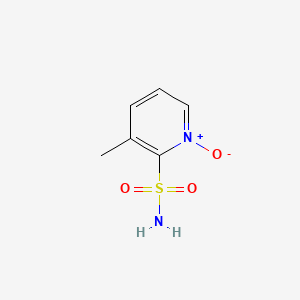![molecular formula C24H31N3O3Si B1167132 Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- CAS No. 122430-79-9](/img/structure/B1167132.png)
Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- is a useful research compound. Its molecular formula is C24H31N3O3Si and its molecular weight is 437.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin
This review focused on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of the γ-hydroxymethyl group and the hydride transfer mechanism in the reaction route. Such insights could be relevant to understanding the chemical behavior and applications of the compound , especially in lignin degradation or modification processes (Yokoyama, 2015).
Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs
This comprehensive review covers the biosources, bioactivities, and environmental implications of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs. Understanding the natural occurrence and biological effects of such phenolic compounds can provide a foundation for exploring the bioactivities of related chemicals, including their potential toxicological and environmental impacts (Zhao et al., 2020).
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways
This review addresses the reaction pathways underlying the ABTS-based assay for antioxidant capacity, a method relevant to studying phenolic antioxidants. The findings can inform the antioxidant potential and mechanisms of phenolic compounds, suggesting possible applications in food science, pharmacology, and environmental chemistry (Ilyasov et al., 2020).
Synthetic Phenolic Antioxidants: A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity
This review presents an overview of synthetic phenolic antioxidants (SPAs), including their detection in various environmental matrices and biological systems, exposure pathways, and associated toxicological concerns. Such a comprehensive examination offers insight into the environmental and health implications of phenolic compounds, guiding further research and regulatory considerations (Liu & Mabury, 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)-' involves the protection of the hydroxyl group of phenol, followed by the alkylation of the protected phenol with 3-(ethenyldimethylsilyl)propyl chloride. The resulting intermediate is then reacted with 5-methoxy-2H-benzotriazole to form the desired compound.", "Starting Materials": [ "Phenol", "tert-Butyl chloride", "Sodium hydroxide", "3-(Ethenyldimethylsilyl)propyl chloride", "5-Methoxy-2H-benzotriazole", "Dimethylformamide", "Chloroform", "Sodium bicarbonate", "Anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: Protection of phenol - Phenol is reacted with tert-butyl chloride and sodium hydroxide in chloroform to form tert-butyl phenol.", "Step 2: Alkylation of protected phenol - Tert-butyl phenol is reacted with 3-(ethenyldimethylsilyl)propyl chloride in the presence of sodium bicarbonate and anhydrous magnesium sulfate in chloroform to form the intermediate 2-(tert-butyl)-4-[3-(ethenyldimethylsilyl)propoxy]phenol.", "Step 3: Reaction with benzotriazole - The intermediate 2-(tert-butyl)-4-[3-(ethenyldimethylsilyl)propoxy]phenol is reacted with 5-methoxy-2H-benzotriazole in the presence of dimethylformamide to form the desired compound 'Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)-'." ] } | |
CAS-Nummer |
122430-79-9 |
Molekularformel |
C24H31N3O3Si |
Molekulargewicht |
437.6 g/mol |
InChI |
InChI=1S/C24H31N3O3Si/c1-16(2)15-31-11-7-10-30-18-12-19(24(3,4)5)23(28)22(14-18)27-25-20-9-8-17(29-6)13-21(20)26-27/h8-9,12-15,28H,7,10-11H2,1-6H3 |
InChI-Schlüssel |
YNFOXWURKGXGJR-UHFFFAOYSA-N |
SMILES |
CC(=C[Si]CCCOC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)OC)O)C(C)(C)C)C |
Kanonische SMILES |
CC(=C[Si]CCCOC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)OC)O)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







